Cas no 81867-44-9 ((R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid)

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid is a chiral intermediate widely used in the synthesis of peptidomimetics and pharmaceutical compounds. Its key structural features include a Boc-protected amino group and a lactam ring, which enhance stability and reactivity in peptide coupling reactions. The stereochemistry at both the (R)-propionic acid and (S)-azepane positions ensures high enantioselectivity, making it valuable for asymmetric synthesis. This compound is particularly useful in medicinal chemistry for constructing constrained peptide analogs and protease inhibitors. Its tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild acidic conditions, facilitating further functionalization. The product is typically characterized by high purity and consistent performance in complex organic transformations.
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid structure
81867-44-9 structure
Product Name:(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
CAS No:81867-44-9
MF:C14H24N2O5
MW:300.350764274597
CID:5226279
Update Time:2026-03-07

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
    • Inchi: 1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1
    • InChI Key: CAKZYEGRDMPHCV-ZJUUUORDSA-N
    • SMILES: C(O)(=O)[C@H](N1CCCC[C@H](NC(OC(C)(C)C)=O)C1=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6

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(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid Suppliers

Amadis Chemical Company Limited
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(CAS:81867-44-9)(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
Order Number:A1053517
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:38
Price ($):517.0
Email:sales@amadischem.com

Additional information on (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

(R)-2-((S)-3-Tert-Butoxycarbonylamino-2-Oxo-Azepan-1-Yl)Propionic Acid: A Comprehensive Overview

The compound with CAS No. 81867-44-9, commonly referred to as (R)-2-((S)-3-Tert-Butoxycarbonylamino-2-Oxo-Azepan-1-Yl)Propionic Acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a tert-butoxycarbonyl (Boc) group, an azepane ring, and a propionic acid moiety. The stereochemistry at both the R and S centers adds to its uniqueness and potential applications in drug design.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure suggests potential applications as a building block for peptide synthesis or as a precursor for more complex molecules. The presence of the Boc group makes it particularly useful in protecting amino groups during multi-step synthesis processes, a technique widely employed in the pharmaceutical industry.

One of the most intriguing aspects of this compound is its role in enzymatic reactions. Researchers have explored its interaction with various enzymes, particularly those involved in metabolic pathways. The azepane ring structure has been shown to exhibit interesting binding properties with certain enzymes, making it a promising candidate for enzyme inhibition studies.

In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to, amino acid derivatization, peptide coupling, and ring-closing metathesis. The choice of synthesis method often depends on the desired stereochemistry and scalability of the process. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and selectivity of producing this compound at an industrial scale.

The biological activity of this compound has been a focal point of recent research. Studies have demonstrated that it exhibits moderate activity against several disease-relevant targets, including certain kinases and proteases. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms and developing targeted therapies.

Moreover, the compound's stability under various conditions has been thoroughly investigated. It has been found to be stable under neutral and mildly acidic conditions, which is advantageous for its use in pharmaceutical formulations. However, exposure to strong acids or bases can lead to degradation, highlighting the need for careful handling during storage and transportation.

From an environmental perspective, the biodegradability of this compound has also been studied. Initial findings suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on ecosystems. Further research is required to develop strategies for minimizing environmental risks associated with its production and use.

In conclusion, (R)-2-((S)-3-Tert-Butoxycarbonylamino-2-Oxo-Azepan-1-Yl)Propionic Acid (CAS No. 81867-44-9) is a versatile compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a key player in future research endeavors.

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Amadis Chemical Company Limited
(CAS:81867-44-9)(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
A1053517
Purity:99%
Quantity:1g
Price ($):517.0
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